molecular formula C8H7BrFNO2 B15299274 3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene

3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene

Cat. No.: B15299274
M. Wt: 248.05 g/mol
InChI Key: RISHZANPGCACNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

    Fluorination: The addition of a fluorine atom.

    Nitration: The addition of a nitro group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) . Fluorination can be carried out using fluorine gas (F2) or other fluorinating agents. Methylation typically involves the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3). Nitration is usually performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical synthesis. For example, the nitro group can undergo reduction to form an amine, which can then interact with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both methyl and nitro groups on the benzene ring, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, including organic synthesis and scientific research .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

3-bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c1-4-6(10)3-7(11(12)13)5(2)8(4)9/h3H,1-2H3

InChI Key

RISHZANPGCACNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])F)C)Br

Origin of Product

United States

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